1,4-Dibromo-8-fluoroisoquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-8-fluoroisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the direct introduction of bromine and fluorine atoms onto the isoquinoline ring. This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-8-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidative transformations can lead to the formation of new functional groups on the isoquinoline ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
1,4-Dibromo-8-fluoroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,4-dibromo-8-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromoisoquinoline
- 8-Fluoroisoquinoline
- 1,4-Difluoroisoquinoline
Comparison
1,4-Dibromo-8-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring.
Biological Activity
1,4-Dibromo-8-fluoroisoquinoline (DBFI) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of DBFI, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Property | Details |
---|---|
CAS No. | 1367789-66-9 |
Molecular Formula | C9H4Br2FN |
Molecular Weight | 304.94 g/mol |
IUPAC Name | This compound |
InChI Key | SSUSMJWSDHJBQX-UHFFFAOYSA-N |
The biological activity of DBFI is attributed to its unique molecular structure, which allows it to interact with various biological targets. The compound's bromine and fluorine substituents enhance its reactivity and affinity towards specific enzymes and receptors. This interaction can lead to the modulation of key biochemical pathways involved in cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.
Antimicrobial Activity
Research indicates that DBFI exhibits significant antimicrobial properties. In a study evaluating its antibacterial efficacy, DBFI was tested against various gram-positive and gram-negative bacteria. The results demonstrated that DBFI had moderate to strong activity against several strains, particularly:
- Gram-positive bacteria: Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, and Enterococcus faecalis.
- Gram-negative bacteria: Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli.
The minimum inhibitory concentration (MIC) values indicated that DBFI was particularly effective against MRSA, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
Anticancer Properties
DBFI has also been investigated for its anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Notably, DBFI demonstrated selective toxicity towards cancer cells while sparing normal cells, which is a critical factor in cancer therapeutics.
Comparative Studies
When compared to similar compounds such as 1,4-dibromoisoquinoline and 8-fluoroisoquinoline, DBFI exhibited enhanced biological activity due to the synergistic effects of both bromine and fluorine substituents on the isoquinoline ring. These modifications not only improve solubility but also increase binding affinity to target proteins .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of DBFI against MRSA using broth microdilution methods. The compound showed an MIC value significantly lower than traditional antibiotics like ciprofloxacin, indicating its potential as a new antibacterial agent .
Case Study 2: Cancer Cell Line Testing
In a controlled experiment involving various cancer cell lines (e.g., breast cancer and leukemia), DBFI was found to inhibit cell growth effectively at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treatment with DBFI led to increased rates of apoptosis in treated cells .
Properties
CAS No. |
1367789-66-9 |
---|---|
Molecular Formula |
C9H4Br2FN |
Molecular Weight |
304.94 g/mol |
IUPAC Name |
1,4-dibromo-8-fluoroisoquinoline |
InChI |
InChI=1S/C9H4Br2FN/c10-6-4-13-9(11)8-5(6)2-1-3-7(8)12/h1-4H |
InChI Key |
SSUSMJWSDHJBQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=C2Br)Br |
Origin of Product |
United States |
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